
2,9-Bis(4-fluorophenyl)-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Bis(4-fluorophenyl)-1,10-phenanthroline is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two 4-fluorophenyl groups attached to a 1,10-phenanthroline core. The presence of fluorine atoms enhances its chemical stability and reactivity, making it a valuable compound in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(4-fluorophenyl)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the product.
Catalyst: A suitable catalyst, such as a Lewis acid, is used to promote the reaction.
Solvent: Common solvents used in the reaction include ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the product. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Bis(4-fluorophenyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
2,9-Bis(4-fluorophenyl)-1,10-phenanthroline has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Wirkmechanismus
The mechanism of action of 2,9-Bis(4-fluorophenyl)-1,10-phenanthroline involves its interaction with specific molecular targets. In biological systems, the compound may bind to DNA or proteins, leading to changes in their structure and function. The fluorine atoms enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,9-Bis(4-chlorophenyl)-1,10-phenanthroline: Similar structure but with chlorine atoms instead of fluorine.
2,9-Bis(4-methylphenyl)-1,10-phenanthroline: Contains methyl groups instead of fluorine.
2,9-Bis(4-nitrophenyl)-1,10-phenanthroline: Contains nitro groups instead of fluorine.
Uniqueness
2,9-Bis(4-fluorophenyl)-1,10-phenanthroline is unique due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. The fluorine atoms also contribute to the compound’s ability to interact with biological targets, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
647375-48-2 |
|---|---|
Molekularformel |
C24H14F2N2 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2,9-bis(4-fluorophenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C24H14F2N2/c25-19-9-3-15(4-10-19)21-13-7-17-1-2-18-8-14-22(28-24(18)23(17)27-21)16-5-11-20(26)12-6-16/h1-14H |
InChI-Schlüssel |
IQZBDVWIGQKWMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)F)N=C(C=C2)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


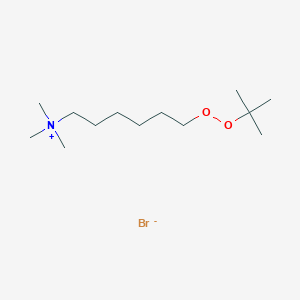
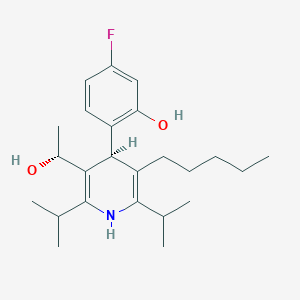
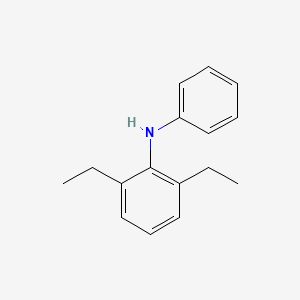
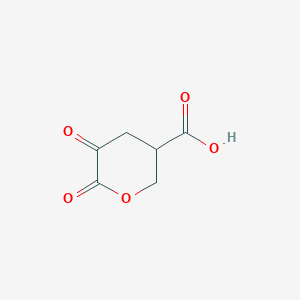

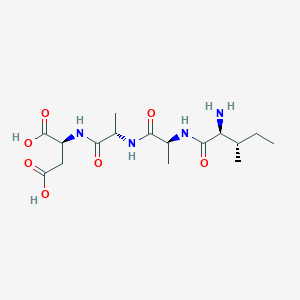


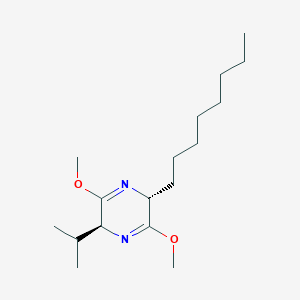
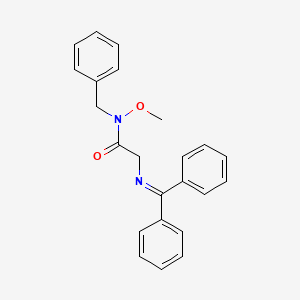
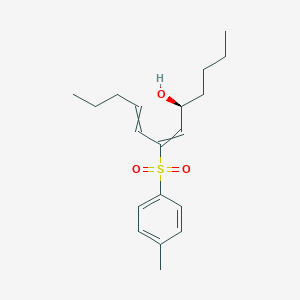
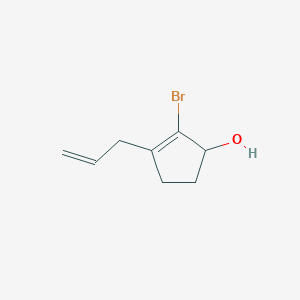

![Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12580626.png)
